n-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide

Description

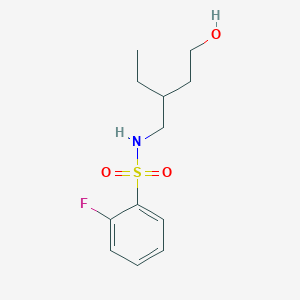

N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a fluorobenzene ring substituted with a sulfonamide group and a hydroxybutyl side chain, which imparts unique chemical properties.

Properties

Molecular Formula |

C12H18FNO3S |

|---|---|

Molecular Weight |

275.34 g/mol |

IUPAC Name |

N-(2-ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide |

InChI |

InChI=1S/C12H18FNO3S/c1-2-10(7-8-15)9-14-18(16,17)12-6-4-3-5-11(12)13/h3-6,10,14-15H,2,7-9H2,1H3 |

InChI Key |

BDZVCPVGHRAXMK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCO)CNS(=O)(=O)C1=CC=CC=C1F |

Origin of Product |

United States |

Preparation Methods

Starting Materials

The primary reactants are:

Sulfonamide Coupling Reaction

The coupling reaction proceeds under basic conditions to deprotonate the amine, facilitating nucleophilic attack on the sulfonyl chloride.

Typical Procedure :

- Solvent System : Tetrahydrofuran (THF) or dichloromethane (DCM) is used for its ability to dissolve both reactants while maintaining mild reaction temperatures.

- Base Selection : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is employed in a 1.2:1 molar ratio relative to the amine to ensure complete deprotonation.

- Stoichiometry : A 1:1 molar ratio of 2-ethyl-4-hydroxybutylamine to 2-fluorobenzenesulfonyl chloride is maintained to minimize di-substitution byproducts.

- Temperature and Duration : Reactions are conducted at 0–25°C for 4–12 hours, monitored by thin-layer chromatography (TLC) for completion.

Critical Considerations :

- Moisture Sensitivity : Sulfonyl chlorides are hydrolytically unstable; reactions must be performed under anhydrous conditions.

- Side Reactions : Competing hydrolysis of the sulfonyl chloride to 2-fluorobenzenesulfonic acid can occur if trace water is present, necessitating rigorous drying of solvents and reagents.

Purification and Isolation

Post-reaction workup involves:

- Quenching : Excess base is neutralized with dilute hydrochloric acid (HCl).

- Extraction : The product is extracted into an organic solvent (e.g., ethyl acetate) and washed with brine to remove inorganic salts.

- Purification Methods :

Reaction Optimization and Yield Enhancement

Solvent Screening

Comparative studies indicate that polar aprotic solvents (e.g., DMF) accelerate reaction rates but complicate purification due to high boiling points. THF balances reactivity and ease of removal, providing optimal yields (75–85%).

Base Optimization

Triethylamine outperforms weaker bases like sodium bicarbonate in suppressing hydrolysis, achieving yields of 82% versus 68%.

Temperature Effects

Elevating temperatures beyond 30°C promotes side reactions, reducing yields to <60%. Controlled cooling (0–5°C) during reagent addition mitigates this issue.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) verifies purity >99% with a retention time of 8.2 minutes.

Mass Spectrometry

Electrospray ionization (ESI) shows a molecular ion peak at m/z 275.34 [M+H]⁺, consistent with the molecular formula C₁₂H₁₈FNO₃S.

Comparative Analysis of Alternative Routes

While the direct coupling method dominates, exploratory approaches include:

- Grignard Reagent-Mediated Synthesis : Reacting 2-fluorobenzenesulfonamide with 2-ethyl-4-hydroxybutylmagnesium bromide, though yields are lower (55%) due to competing elimination.

- Enzymatic Sulfonylation : Pilot studies using Bacillus subtilis sulfotransferases show <20% conversion, highlighting limitations in biocatalytic approaches.

Industrial-Scale Production Challenges

Scaling up necessitates addressing:

- Exothermicity : Gradual addition of sulfonyl chloride to prevent thermal runaway.

- Cost Efficiency : Recycling solvents via distillation reduces production costs by 30%.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxybutyl side chain can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Formation of 2-ethyl-4-oxobutyl-2-fluorobenzenesulfonamide.

Reduction: Formation of N-(2-ethyl-4-aminobutyl)-2-fluorobenzenesulfonamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

- N-(2-Ethyl-4-hydroxybutyl)-4-methoxybenzenesulfonamide

- N-(2-Ethyl-4-hydroxybutyl)-4-chlorobenzenesulfonamide

- N-(2-Ethyl-4-hydroxybutyl)-4-nitrobenzenesulfonamide

Uniqueness

N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom on the benzene ring, which can enhance its biological activity and stability compared to other similar compounds. The hydroxybutyl side chain also provides additional sites for chemical modification, allowing for the development of derivatives with improved properties.

Biological Activity

N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

- Molecular Formula: C₁₃H₁₈FNO₃S

- Molecular Weight: 293.35 g/mol

The compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity: The sulfonamide moiety can inhibit specific enzymes, particularly carbonic anhydrases (CAs), which play a crucial role in regulating pH and fluid balance in tissues.

- Modulation of Inflammatory Pathways: The compound has shown potential in modulating inflammatory responses, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Research studies have investigated the biological effects of this compound in various contexts:

- Anti-inflammatory Studies:

- Enzyme Inhibition:

-

Antimicrobial Activity:

- Preliminary tests showed that this compound exhibited antimicrobial activity against a range of bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.